Hexadecatrienoic acid

Description

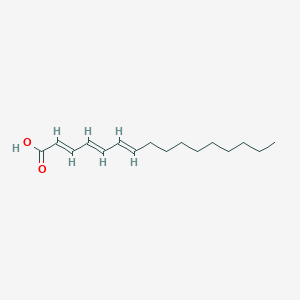

This compound is a polyunsaturated long-chain fatty acid with a 16-carbon backbone and exactly 3 double bonds. There are at least 5 separate isomers that could be called by this name.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26O2 |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(2E,4E,6E)-hexadeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+ |

InChI Key |

SZQQHKQCCBDXCG-BAHYSTIISA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Hexadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid (PUFA) characterized by a 16-carbon backbone and three double bonds. The specific location and geometric configuration (cis or trans) of these double bonds give rise to a multitude of isomers, each with potentially unique physicochemical properties and biological activities. These fatty acids are found in various natural sources, from plants to marine organisms, and are involved in critical signaling pathways. This technical guide provides a comprehensive overview of the known isomers of this compound, their quantitative properties, detailed experimental protocols for their analysis, and their roles in cellular signaling.

Isomers of this compound: A Quantitative Overview

The isomers of this compound can be broadly categorized into positional isomers, which differ in the location of their double bonds, and geometric isomers, which differ in the stereochemistry (cis/trans or Z/E) around these double bonds. The following table summarizes the key known isomers and their available physicochemical data.

| Systematic Name (IUPAC) | Common Name/Abbreviation | Double Bond Positions | Geometric Isomerism | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (7Z,10Z,13Z)-Hexadecatrienoic acid | Roughanic acid | 7, 10, 13 | all-cis | 250.38 | Data not available | Data not available |

| (6Z,9Z,12Z)-Hexadecatrienoic acid | 6, 9, 12 | all-cis | 250.38 | Data not available | Data not available | |

| (4Z,7Z,10Z)-Hexadecatrienoic acid | 4, 7, 10 | all-cis | 250.38 | Data not available | Data not available | |

| (9Z,12Z,15Z)-Hexadecatrienoic acid | 9, 12, 15 | all-cis | 250.38 | Data not available | Data not available | |

| (2E,4E,6E)-Hexadeca-2,4,6-trienoic acid | 2, 4, 6 (conjugated) | all-trans | 250.38 | Data not available | Data not available |

Note: Experimental data on the melting and boiling points of specific this compound isomers are limited. The properties of unsaturated fatty acids are generally influenced by their structure; cis isomers tend to have lower melting points and higher boiling points than their trans counterparts due to differences in molecular packing and polarity.[1][2][3][4][5]

Experimental Protocols for the Analysis of this compound Isomers

The accurate identification and quantification of this compound isomers require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For fatty acid analysis, they are first converted to their more volatile fatty acid methyl esters (FAMEs).

a. Lipid Extraction and Transesterification to FAMEs

-

Lipid Extraction: Homogenize the biological sample (e.g., plant tissue, algal cells) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

-

Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a solution of 2% sulfuric acid in methanol and heat at 55°C for 16 hours. Neutralize the reaction with a bicarbonate/carbonate solution.

-

FAME Extraction: Add hexane (B92381) to the mixture and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract under nitrogen and resuspend in a suitable volume of hexane for GC-MS analysis.[1]

b. GC-MS Protocol

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Column: HP-88 (88%-cyanopropyl)aryl-polysiloxane capillary column (60 m x 250 µm x 0.2 µm) or equivalent polar column.

-

Injector: Splitless injection at 250°C.

-

Oven Program: Hold at 70°C for 1 min, ramp to 210°C at 10°C/min, then ramp to 235°C at 10°C/min and hold for 8 min.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and their mass spectra with libraries such as the NIST Mass Spectral Library. The mass spectrum of a FAME typically shows a molecular ion peak (M+) and characteristic fragmentation patterns, including a prominent ion at m/z 74 (the McLafferty rearrangement product of methyl esters) and fragments corresponding to the loss of alkyl radicals from the hydrocarbon chain.[7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is particularly useful for separating heat-sensitive compounds and for resolving positional and geometric isomers without derivatization. Silver-ion HPLC (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds.[12][13][14][15]

a. Silver-Ion HPLC (Ag+-HPLC) Protocol

-

HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids) or a silica-based cation exchange column loaded with silver ions.

-

Mobile Phase: A gradient of acetonitrile (B52724) in hexane is commonly used. For example, a linear gradient from 0.1% acetonitrile in hexane to 1% acetonitrile in hexane over 30 minutes. The exact gradient will depend on the specific isomers being separated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~205-215 nm for non-derivatized fatty acids. For enhanced sensitivity, fatty acids can be derivatized with a UV-active chromophore such as p-bromophenacyl bromide.

-

Principle of Separation: The separation is based on the reversible interaction between the π-electrons of the double bonds in the fatty acid and the silver ions on the stationary phase. The strength of this interaction depends on the number, position, and configuration of the double bonds. Generally, retention increases with the number of double bonds. For geometric isomers, trans isomers interact more weakly with the silver ions and therefore elute earlier than their corresponding cis isomers.

Signaling Pathways and Biological Roles

Certain isomers of this compound are key precursors and intermediates in important biological signaling pathways, particularly in plants.

Jasmonic Acid Biosynthesis Pathway

In plants, (7Z,10Z,13Z)-hexadecatrienoic acid is a substrate for the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are plant hormones that play crucial roles in regulating plant growth, development, and defense against herbivores and pathogens.[16][17][18][19][20] The biosynthesis of jasmonic acid from (7Z,10Z,13Z)-hexadecatrienoic acid occurs in the chloroplasts and peroxisomes and involves a series of enzymatic steps.[21]

The key enzymes in this pathway are:

-

Lipoxygenase (LOX): Initiates the pathway by adding molecular oxygen to the fatty acid to form a hydroperoxide.[22][23][24][25]

-

Allene (B1206475) Oxide Synthase (AOS): Catalyzes the dehydration of the hydroperoxide to form an unstable allene oxide.[6][26][27][28]

-

Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA), the first cyclic intermediate in the pathway.[16][29][30][31][32]

Subsequent steps, including reduction and beta-oxidation, occur in the peroxisome to yield jasmonic acid.[33]

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical workflow for the analysis of this compound isomers from a biological sample.

References

- 1. quora.com [quora.com]

- 2. chemistryguru.com.sg [chemistryguru.com.sg]

- 3. Melting point and boiling point in isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. jeol.com [jeol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. aocs.org [aocs.org]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

- 17. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. syntheselabor.de [syntheselabor.de]

- 19. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 22. researchgate.net [researchgate.net]

- 23. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A knock-out mutation in allene oxide synthase results in male sterility and defective wound signal transduction in Arabidopsis due to a block in jasmonic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Jasmonate biosynthesis and the allene oxide cyclase family of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. Jasmonate biosynthesis enzyme allene oxide cyclase 2 mediates cold tolerance and pathogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Botanical Reservoir: A Technical Guide to Hexadecatrienoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of hexadecatrienoic acid (16:3), a polyunsaturated fatty acid of significant interest in various research and development fields. The document details the distribution of this fatty acid across the plant kingdom, its biosynthetic pathways, and its role as a precursor to important signaling molecules. Furthermore, it outlines the experimental methodologies for its extraction, identification, and quantification, presenting key data in a structured format to facilitate comparative analysis.

Occurrence and Distribution of this compound in Plants

This compound is not ubiquitously distributed throughout the plant kingdom. Its presence is a key characteristic used to classify higher plants into two broad categories: "16:3 plants" and "18:3 plants"[1]. Approximately 12% of Angiosperm species are classified as "16:3 plants," which possess the enzymatic machinery to synthesize this particular fatty acid[1]. In these plants, 16:3 is primarily found in the galactolipids of leaf tissues, particularly enriched in monogalactosyl diacylglycerols (MGDG)[1][2]. It is important to note that even in "16:3 plants," this compound is not typically found in significant quantities in seed oil[2].

The history of its discovery dates back to 1945 when it was first isolated from the glycerides of rape (Brassica napus L.) leaves[1]. Since then, it has been identified in a variety of other plant species.

Quantitative Data on this compound in Various Plant Species

The concentration of this compound can vary significantly among different plant species and even within different tissues of the same plant. The following table summarizes the reported quantitative data for this compound in several plant sources.

| Plant Species | Common Name | Tissue | Fatty Acid Content (% of total fatty acids) | Reference |

| Brassica napus | Rape | Leaves | Present (initially discovered) | [1] |

| Various Angiosperms (37 species) | Leaves | 2 - 20% | [1] | |

| Various Angiosperms (36 species) | Leaves | Trace - 1% | [1] | |

| Various Angiosperms (37 species) | Leaves | 0% | [1] | |

| Arabidopsis thaliana | Thale cress | Leaves | Appreciable amounts | [1] |

| Solanum tuberosum | Potato | Leaves | Appreciable amounts | [1] |

| Nicotiana tabacum | Tobacco | Leaves | Appreciable amounts | [1] |

| Ranunculus acris | Meadow buttercup | Leaves | High content in galactolipids | [1] |

| Brassica oleracea | Cabbage | Roots | Present (as hydroxy derivatives) | [3] |

| Glycine max | Soybean | Leaves | Present (as hydroxy derivatives) | [3] |

| Pisum sativum | Pea | Leaves | Present (as hydroxy derivatives) | [3] |

| Spinacia oleracea | Spinach | Reported to contain 16:3 | [4][5] | |

| Smyrnium olusatrum | Alexanders | Leaves | Present | [6][7] |

| Apium graveolens | Celery | Reported to contain 16:3 | [8] | |

| Lepidium sativum | Garden cress | Seed Oil | Major constituent | [9] |

Biosynthesis and Physiological Significance

The synthesis of this compound in plants is primarily associated with the "prokaryotic pathway" of glycerolipid synthesis, which occurs in the chloroplasts[1]. This pathway is distinct from the "eukaryotic pathway" that takes place in the endoplasmic reticulum.

The Prokaryotic Biosynthetic Pathway

The prokaryotic pathway generates diacylglycerols with a C16 fatty acid, typically palmitic acid (16:0), at the sn-2 position and an C18 fatty acid, oleic acid (18:1), at the sn-1 position of the glycerol (B35011) backbone[1]. Subsequent stepwise desaturations of these acyl chains lead to the formation of galactolipids containing both α-linolenic acid (18:3) and this compound (16:3)[1]. Plants that rely exclusively on the eukaryotic pathway for galactolipid synthesis are termed "18:3 plants" and lack detectable levels of 16:3[1][2].

Biosynthesis of 16:3 via the prokaryotic pathway in chloroplasts.

Precursor to Oxylipins and Jasmonic Acid

This compound serves as a crucial precursor for the biosynthesis of a class of signaling molecules known as oxylipins. One notable derivative is dinor-12-oxo-phytodienoic acid (dinor-12-oxo-PDA), which is formed from 16:3 through the action of lipoxygenase and allene (B1206475) oxide synthase[1]. Furthermore, in plants like Arabidopsis thaliana, this compound is a precursor in a parallel pathway to the octadecanoid pathway for the biosynthesis of jasmonic acid, a key plant hormone involved in defense responses[6][7][10].

Biosynthesis of dinor-12-oxo-PDA and Jasmonic Acid from 16:3.

Experimental Protocols for the Analysis of this compound

The accurate extraction, identification, and quantification of this compound from plant tissues require a series of well-defined experimental procedures. The following sections detail the key methodologies.

Extraction of Total Lipids

A common and effective method for extracting total lipids from plant material is a modified Folch or Bligh-Dyer method using a chloroform (B151607) and methanol (B129727) mixture.

Protocol:

-

Sample Preparation: Fresh plant tissue should be flash-frozen in liquid nitrogen immediately after harvesting to quench enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

-

Homogenization: The powdered plant material is homogenized in a cold solvent mixture, typically chloroform:methanol (2:1, v/v)[11]. For some plant tissues, an initial homogenization in isopropanol (B130326) is recommended to inactivate phospholipases[12].

-

Phase Separation: After homogenization, a saline solution (e.g., 0.9% NaCl) or deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to separate the layers.

-

Lipid Collection: The lower chloroform phase, which contains the total lipids, is carefully collected. The extraction process may be repeated on the upper aqueous phase and the solid plant material to ensure complete lipid recovery. The collected chloroform phases are then pooled.

-

Drying: The solvent from the pooled chloroform extract is evaporated under a stream of nitrogen gas to yield the total lipid extract. The dried extract is then stored under an inert atmosphere at low temperatures (-20°C or -80°C) to prevent oxidation.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids within the lipid extract are converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol:

-

Reaction Mixture: The dried lipid extract is resuspended in a known volume of a solvent like toluene (B28343) or hexane (B92381). A reagent for transesterification, such as 2% sulfuric acid in methanol or 14% boron trifluoride (BF3) in methanol, is added[12].

-

Heating: The reaction mixture is heated in a sealed vial at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to facilitate the conversion of fatty acids to FAMEs.

-

Extraction of FAMEs: After cooling to room temperature, water and a nonpolar solvent such as hexane or heptane (B126788) are added to the reaction mixture. The mixture is vortexed and then centrifuged to separate the layers.

-

Collection of FAMEs: The upper organic layer containing the FAMEs is carefully collected and can be washed with a dilute salt solution to remove any remaining catalyst. The final FAMEs extract is dried over anhydrous sodium sulfate (B86663) and is then ready for analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

Protocol:

-

Injection: A small volume of the FAMEs sample is injected into the gas chromatograph.

-

Separation: The FAMEs are separated on a capillary column, typically a polar column (e.g., a wax-type or a highly polar biscyanopropyl polysiloxane column) which provides good separation of unsaturated fatty acid isomers. The oven temperature is programmed to ramp up over time to elute the FAMEs based on their boiling points and polarity.

-

Detection and Identification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum for each peak is compared to a reference library of mass spectra (e.g., NIST/Wiley) for positive identification. The retention time of the 16:3 FAME peak is also compared to that of an authentic standard.

-

Quantification: For quantification, an internal standard (a fatty acid not naturally present in the sample, such as heptadecanoic acid, C17:0) is added to the sample before the extraction or transesterification step. The peak area of the 16:3 FAME is compared to the peak area of the internal standard to calculate the absolute amount of this compound in the original sample.

References

- 1. syntheselabor.de [syntheselabor.de]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H26O2 | CID 6506600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB007164) - FooDB [foodb.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. 7(Z),10(Z),13(Z)-Hexadecatrienoic acid | Bioproducts Magazine [bioprodmag.com]

- 8. Hexadeca-7,10,13-trienoic acid | C16H26O2 | CID 2826712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Synthesis of Hexadecatrienoic Acid in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatrienoic acid (HTA), a C16 polyunsaturated fatty acid, is a significant component of the lipidome of many marine algae and a precursor to important bioactive molecules. Understanding its biosynthesis is crucial for applications in biotechnology, aquaculture, and drug development. This technical guide provides an in-depth overview of the HTA biosynthesis pathway in marine algae, detailing the enzymatic steps, cellular localization, and relevant experimental protocols. Quantitative data on HTA content in various algal species are summarized, and key signaling pathways and experimental workflows are visualized to facilitate comprehension. This document is intended to be a comprehensive resource for researchers and professionals working with algal lipids and their potential applications.

Introduction

Marine algae are a rich source of a diverse array of bioactive compounds, including polyunsaturated fatty acids (PUFAs). Among these, this compound (HTA), a 16-carbon fatty acid with three double bonds, holds particular interest. HTA exists in several isomeric forms, with the position of the double bonds dictating its chemical properties and biological activity. The most common isomers found in marine algae are 7,10,13-hexadecatrienoic acid (16:3ω3) and 4,7,10-hexadecatrienoic acid (a precursor to 16:4ω3).

The biosynthesis of HTA is a complex process involving a series of enzymatic reactions that take place in different cellular compartments, primarily the plastid and the endoplasmic reticulum. The pathway is of significant interest to researchers for several reasons:

-

Biotechnological Applications: Marine algae can be cultivated to produce high-value fatty acids, and understanding the HTA pathway is key to optimizing its production for nutritional supplements, biofuels, and other industrial applications.

-

Aquaculture: HTA and other PUFAs are essential nutrients for many marine organisms. Enhancing the HTA content of microalgae used in aquaculture feed can improve the nutritional value and health of farmed fish and shellfish.

-

Drug Development: As precursors to potent signaling molecules, HTA and its derivatives have potential therapeutic applications. A thorough understanding of their biosynthesis is the first step towards harnessing their medicinal properties.

This guide will delve into the technical details of the HTA biosynthesis pathway, providing a foundation for further research and development in these fields.

The Biosynthetic Pathway of this compound

The synthesis of HTA in marine algae begins with the de novo synthesis of saturated fatty acids in the plastid, followed by a series of desaturation and, in some cases, elongation steps. The pathway can be broadly divided into two interconnected routes: the prokaryotic pathway, occurring in the plastid, and the eukaryotic pathway, which involves the endoplasmic reticulum.

De Novo Fatty Acid Synthesis in the Plastid

The initial steps of fatty acid synthesis are common to most algae and plants and occur in the stroma of the plastid. The primary precursor is acetyl-CoA, which is converted to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACCase). The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-ACP to the growing acyl chain. This process typically results in the formation of palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP).

The Prokaryotic Pathway (Plastidial Pathway)

The prokaryotic pathway is primarily responsible for the synthesis of fatty acids that are directly incorporated into plastidial lipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). In this pathway, palmitic acid (16:0) is the key precursor for HTA.

The synthesis of 7,10,13-hexadecatrienoic acid (16:3ω3) via the prokaryotic pathway involves a series of desaturation steps catalyzed by specific fatty acid desaturases (FADs):

-

First Desaturation: Palmitic acid (16:0) is desaturated by a Δ9-desaturase to produce palmitoleic acid (16:1Δ9).

-

Second Desaturation: Palmitoleic acid is then desaturated by a Δ12-desaturase (or an enzyme with similar activity on C16 substrates) to yield hexadecadienoic acid (16:2Δ9,12).

-

Third Desaturation: The final step involves a Δ15-desaturase (ω3-desaturase) that acts on 16:2Δ9,12 to introduce a double bond at the n-3 position, forming 7,10,13-hexadecatrienoic acid (16:3Δ7,10,13).

It is important to note that the specific desaturases and their substrate specificities can vary between different algal species.

The Eukaryotic Pathway (Endoplasmic Reticulum Pathway)

In the eukaryotic pathway, fatty acids synthesized in the plastid are exported to the cytoplasm as free fatty acids and then activated to acyl-CoAs. These acyl-CoAs are then transported to the endoplasmic reticulum (ER) for further modification and incorporation into extra-plastidial lipids, such as phospholipids.

While the eukaryotic pathway is more commonly associated with the synthesis of C18 and longer-chain PUFAs, it can also contribute to the overall pool of HTA. In this pathway, C16 fatty acids can be elongated to C18 fatty acids, which then undergo desaturation. Alternatively, C16 PUFAs synthesized in the plastid can be exported to the ER for further modification. The interplay between the prokaryotic and eukaryotic pathways is complex and can vary depending on the algal species and environmental conditions.

The following diagram illustrates the core biosynthetic pathway of 7,10,13-hexadecatrienoic acid in the plastid.

The Biological Significance of 7,10,13-Hexadecatrienoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

7,10,13-Hexadecatrienoic acid (16:3n-3), a polyunsaturated omega-3 fatty acid, is a significant component of the lipidome in various plant species and marine organisms. While less ubiquitous than its 18-carbon counterpart, α-linolenic acid, 7,10,13-hexadecatrienoic acid plays a crucial role as a precursor to a class of signaling molecules known as oxylipins, particularly in the plant kingdom. This technical guide provides a comprehensive overview of the biological roles of 7,10,13-hexadecatrienoic acid, with a focus on its biosynthesis, metabolism into bioactive oxylipins, and its involvement in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this fatty acid and its derivatives.

Occurrence and Biosynthesis

7,10,13-Hexadecatrienoic acid is predominantly found in the galactolipids of chloroplast membranes in what are termed "16:3 plants," such as Arabidopsis thaliana.[1][2] Its synthesis occurs via the "prokaryotic pathway" within the chloroplasts. In this pathway, palmitic acid (16:0) is sequentially desaturated to form 7,10,13-hexadecatrienoic acid. This is distinct from the "eukaryotic pathway," which primarily produces 18-carbon fatty acids in the endoplasmic reticulum.

Quantitative Occurrence of 7,10,13-Hexadecatrienoic Acid

The concentration of 7,10,13-hexadecatrienoic acid varies significantly among different plant species and tissues. The following table summarizes its reported levels in a selection of plants.

| Plant Species | Tissue | Concentration (% of Total Fatty Acids) | Reference |

| Arabidopsis thaliana | Leaves | Decreased in egy1 mutant | [3] |

| Angiosperms (37 species) | Leaves | 2-20% | [4] |

| Angiosperms (36 species) | Leaves | Trace-1% | [4] |

Metabolism of 7,10,13-Hexadecatrienoic Acid into Bioactive Oxylipins

The primary biological significance of 7,10,13-hexadecatrienoic acid stems from its role as a substrate for various lipoxygenases (LOXs), enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These hydroperoxides are then further metabolized into a diverse array of bioactive oxylipins, collectively known as hexadecanoids.

The Lipoxygenase (LOX) Pathway

In plants, 7,10,13-hexadecatrienoic acid is a substrate for several LOX isoforms, leading to the formation of various hydroperoxy-hexadecatrienoic acids (HpHTRs). For instance, soybean lipoxygenase-1 primarily produces 11-hydroperoxy-7,9,13-hexadecatrienoic acid.[4] These hydroperoxides are unstable and are rapidly converted by downstream enzymes, such as allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL), into a variety of signaling molecules.

Figure 1. The Lipoxygenase (LOX) pathway for the metabolism of 7,10,13-Hexadecatrienoic Acid.

Role in Jasmonic Acid Signaling

One of the most well-characterized roles of 7,10,13-hexadecatrienoic acid is its function as a precursor to dinor-12-oxo-phytodienoic acid (dn-OPDA), a key intermediate in the biosynthesis of jasmonic acid (JA) in plants.[1][5] Jasmonic acid is a critical phytohormone involved in regulating plant defense against herbivores and pathogens, as well as various developmental processes. The biosynthesis of JA from 7,10,13-hexadecatrienoic acid-derived dn-OPDA underscores the importance of this C16 fatty acid in plant stress responses.

The JA signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile), the bioactive form of JA, by the F-box protein COI1. This interaction leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby de-repressing transcription factors that activate the expression of JA-responsive genes.

Figure 2. Simplified Jasmonic Acid (JA) signaling pathway originating from dn-OPDA.

Anti-inflammatory and Other Biological Activities

While the role of 7,10,13-hexadecatrienoic acid is most extensively studied in plants, emerging evidence suggests that its oxylipin derivatives may possess biological activities relevant to human health. As an omega-3 fatty acid, it is a precursor to molecules that are generally considered to have anti-inflammatory properties, in contrast to the often pro-inflammatory oxylipins derived from omega-6 fatty acids.[6][7]

The anti-inflammatory effects of oxylipins are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Some oxylipins have been shown to inhibit the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes.[8][[“]] Similarly, the MAPK pathways (including p38 and JNK) are also implicated in inflammatory responses, and their inhibition can lead to reduced production of inflammatory mediators.[3][10]

Quantitative Data on Biological Activity

While specific IC50 values for oxylipins derived directly from 7,10,13-hexadecatrienoic acid are not extensively reported, data from related compounds provide insights into their potential potency.

| Compound/Extract | Target | Activity (IC50) | Reference |

| Clerodane diterpenes | 5-LOX | 3.36 µg/ml | [1] |

| Clerodane diterpenes | COX-2 | 4.72 µg/ml | [1] |

| Demethyleneberberine | 5-LOX | 2.93 ± 0.81 µM | [1] |

| Demethyleneberberine | COX-2 | 13.46 ± 1.91 µM | [1] |

| 12-OPDA | LOX4 | 48 µM | [11] |

Experimental Protocols

The study of 7,10,13-hexadecatrienoic acid and its metabolites requires robust analytical methods for their extraction, identification, and quantification.

General Workflow for Fatty Acid Analysis

A typical workflow for the analysis of fatty acids from biological samples involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Figure 3. General workflow for the analysis of fatty acids.

Detailed Method for Lipoxygenase Activity Assay

This protocol is adapted for determining the activity of lipoxygenase using a polyunsaturated fatty acid substrate.

Materials:

-

Enzyme solution (purified lipoxygenase or crude plant extract)

-

Substrate solution: 7,10,13-hexadecatrienoic acid (or other PUFA) dissolved in ethanol (B145695).

-

Buffer: 0.2 M Borate (B1201080) buffer, pH 9.0

-

Spectrophotometer capable of measuring absorbance at 234 nm.

Procedure:

-

Prepare the substrate solution by diluting the fatty acid stock in ethanol to a final concentration of 125 µM.

-

Prepare the enzyme solution to a concentration of approximately 200 U/mL in cold borate buffer.

-

In a quartz cuvette, mix the buffer and substrate solution.

-

Initiate the reaction by adding the enzyme solution to the cuvette.

-

Immediately measure the increase in absorbance at 234 nm over time (e.g., for 2-3 minutes). The formation of conjugated dienes in the hydroperoxy fatty acid product results in an increase in absorbance at this wavelength.

-

The rate of increase in absorbance is proportional to the enzyme activity.

Therapeutic Potential and Future Directions

The role of 7,10,13-hexadecatrienoic acid-derived oxylipins in modulating inflammatory pathways suggests their potential as therapeutic agents or as lead compounds for drug development.[4][12] The general anti-inflammatory properties of omega-3 fatty acid metabolites make this class of compounds an attractive area of research for inflammatory diseases such as arthritis.[4][12]

Further research is needed to:

-

Elucidate the full spectrum of oxylipins derived from 7,10,13-hexadecatrienoic acid in various biological systems.

-

Determine the specific biological activities and potencies (e.g., IC50 values) of these individual oxylipins on key inflammatory targets.

-

Investigate the metabolism and physiological effects of dietary 7,10,13-hexadecatrienoic acid in mammals.

-

Explore the therapeutic potential of these compounds in preclinical models of inflammatory diseases.

References

- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acids and Oxylipins in Osteoarthritis and Rheumatoid Arthritis—a Complex Field with Significant Potential for Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synovial 5-LOX-derived oxylipins define a lympho-myeloid-enriched synovium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. caymanchem.com [caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexadecatrienoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid (PUFA) with a 16-carbon backbone and three double bonds. As a member of the long-chain fatty acid family, it plays a crucial role in various biological processes, particularly in the plant kingdom where it serves as a precursor to the vital signaling molecule, jasmonic acid. The position and configuration of the double bonds give rise to several isomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and key biological roles of this compound, with a focus on its isomers and their analysis.

Chemical Structure and Isomers

The general chemical formula for this compound is C₁₆H₂₆O₂. The variations in the placement and stereochemistry (cis/trans or Z/E) of the three double bonds result in a number of isomers. Some of the well-documented isomers include:

-

(7Z,10Z,13Z)-Hexadecatrienoic acid: Also known as roughanic acid, this is a key intermediate in the biosynthesis of jasmonic acid in plants.[1]

-

(6Z,9Z,12Z)-Hexadecatrienoic acid: Another common isomer found in various organisms.

-

(9Z,12Z,15Z)-Hexadecatrienoic acid: An omega-3 fatty acid.

-

(4Z,7Z,10Z)-Hexadecatrienoic acid: Another isomer with distinct double bond positioning.

The IUPAC names, CAS numbers, and molecular structures for these and other isomers are detailed in the chemical properties table below.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of various this compound isomers is presented below. It is important to note that while calculated values are available for many properties, experimentally determined data, particularly for melting and boiling points, are scarce in the literature.

| Property | (7Z,10Z,13Z)-Hexadecatrienoic Acid | (6Z,9Z,12Z)-Hexadecatrienoic Acid | (9Z,12Z,15Z)-Hexadecatrienoic Acid | (4Z,7Z,10Z)-Hexadecatrienoic Acid |

| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | (6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid | (4Z,7Z,10Z)-hexadeca-4,7,10-trienoic acid |

| Synonyms | Roughanic acid, C16:3 n-3 | C16:3 (6,9,12) | C16:3 n-1 | C16:3 (4,7,10) |

| CAS Number | 7561-64-0[1] | 29428-96-4 | 66753-70-6 | 10404-91-8 |

| Molecular Formula | C₁₆H₂₆O₂[1] | C₁₆H₂₆O₂ | C₁₆H₂₆O₂ | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol | 250.38 g/mol | 250.38 g/mol | 250.38 g/mol |

| Melting Point | Not available (Calculated ΔfusH°: 43.49 kJ/mol)[2] | Not available | Not available | Not available |

| Boiling Point | Not available (Calculated ΔvapH°: 74.51 kJ/mol)[2] | Not available | Not available | Not available |

| logP (octanol/water) | 4.88 (Calculated)[2] | 4.8 (Calculated)[3] | 5.2 (Calculated)[4] | Not available |

| pKa (strongest acidic) | 4.88 (Predicted) | Not available | Not available | Not available |

| InChI Key | KBGYPXOSNDMZRV-PDBXOOCHSA-N[1] | SBEXLJDCZSJDLW-YSTUJMKBSA-N | OAXMYGCFSSOPQP-AOSYACOCSA-N[5] | SBIXFICRPNNLIR-YHTMAJSVSA-N |

Biological Significance: The Jasmonic Acid Biosynthesis Pathway

One of the most significant roles of this compound, specifically the (7Z,10Z,13Z)-isomer, is its function as a precursor in the biosynthesis of jasmonic acid (JA) in plants.[6][7] Jasmonic acid is a critical phytohormone involved in regulating plant growth, development, and defense against biotic and abiotic stresses.

The biosynthesis of jasmonic acid from (7Z,10Z,13Z)-hexadecatrienoic acid occurs in the chloroplasts and peroxisomes. The pathway is initiated by the release of the fatty acid from chloroplast membranes.

Caption: Biosynthesis of Jasmonic Acid from (7Z,10Z,13Z)-Hexadecatrienoic Acid.

Experimental Protocols

Extraction of Fatty Acids from Plant Material

This protocol outlines a general method for the extraction of total fatty acids from plant tissues for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant tissue

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid)

-

Glass homogenization tube and pestle

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Weigh a known amount of plant tissue (e.g., 100 mg fresh weight) and homogenize it in a glass tube with a chloroform:methanol (1:2, v/v) mixture. Add a known amount of internal standard.

-

Phase Separation: Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Lipid Collection: Carefully collect the lower chloroform phase into a clean glass tube.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Storage: Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers after their conversion to more volatile fatty acid methyl esters (FAMEs).

Materials:

-

Total lipid extract

-

Methanolic HCl or BF₃-methanol

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column like a wax-type column)

Procedure:

-

Transesterification to FAMEs:

-

Add methanolic HCl or BF₃-methanol to the dried lipid extract.

-

Heat the mixture at a specific temperature and time (e.g., 80°C for 1 hour) to convert the fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with hexane.

-

-

Sample Preparation for GC-MS:

-

Wash the hexane layer containing the FAMEs with water to remove any residual acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the sample to a suitable volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the different FAMEs.

-

The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.

-

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound represents a fascinating and biologically important class of polyunsaturated fatty acids. Its various isomers play distinct roles in cellular structure and signaling, with (7Z,10Z,13Z)-hexadecatrienoic acid being a key precursor in the biosynthesis of the plant hormone jasmonic acid. While a wealth of information exists regarding its structure and biological function, further research is needed to experimentally determine the physicochemical properties of its various isomers. The analytical protocols outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound isomers, paving the way for a deeper understanding of their roles in health, disease, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 7,10,13-Hexadecatrienoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 6,9,12-Hexadecatrienoic acid | C16H26O2 | CID 5282811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,12,15-Hexadecatrienoic acid | C16H26O2 | CID 5282814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LIPID MAPS [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

The Discovery and Enduring Interest in Hexadecatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid with a 16-carbon backbone and three double bonds. First identified in the mid-20th century, this fatty acid and its various isomers are found across the plant and marine kingdoms, playing crucial roles in membrane structure, cellular signaling, and as precursors to potent bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and ongoing research into this compound, with a focus on its biosynthesis, metabolism, and the experimental methodologies used in its study.

Discovery and Historical Perspective

The journey into the world of this compound began in 1945 when Shorland isolated a novel C16 unsaturated fatty acid from the glycerides of rape (Brassica napus L.) leaves.[1] Subsequent structural analyses, including hydrogenation to methyl palmitate and bromination to a hexabromo derivative, confirmed it as a triunsaturated C16 fatty acid.[1] Through potassium permanganate (B83412) oxidation and alkali isomerization, the double bonds of this new fatty acid were located at the Δ7, Δ10, and Δ13 positions, establishing it as 7,10,13-hexadecatrienoic acid (16:3n-3).[1]

This discovery paralleled the broader recognition of the importance of essential fatty acids, a field pioneered by George and Mildred Burr in 1929.[2][3] Their work demonstrated that certain fatty acids are vital for health and cannot be synthesized by animals, thus needing to be obtained from the diet.[2][3]

Subsequent research by Jamieson and Reid in the 1970s surveyed 110 angiosperm species and found that 7,10,13-hexadecatrienoic acid was present in significant amounts (2-20% of total fatty acids) in 37 species, with trace amounts in another 36.[1] This established its widespread, albeit not universal, presence in the plant kingdom.[1] They also noted its enrichment in galactolipids, particularly monogalactosyl diacylglycerols, within plant leaves.[1]

Isomers and Distribution

This compound is not a single entity but a family of isomers with varying double bond positions. While the 7,10,13 isomer is prominent in many plants, other isomers such as 6,9,12-hexadecatrienoic acid have been identified in marine organisms like the diatom Skeletonema costatum.[4] The specific isomer present is dependent on the organism's enzymatic machinery for fatty acid synthesis and desaturation.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | 7,10,13-Hexadecatrienoic Acid | 6,9,12-Hexadecatrienoic Acid | 9,12,15-Hexadecatrienoic Acid | 4,7,10-Hexadecatrienoic Acid |

| Molecular Formula | C₁₆H₂₆O₂ | C₁₆H₂₆O₂ | C₁₆H₂₆O₂ | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol | 250.38 g/mol | 250.38 g/mol | 250.38 g/mol |

| Monoisotopic Mass | 250.1933 Da | 250.1933 Da | 250.1933 Da | 250.1933 Da |

| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | (6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | (9Z,12Z,15Z)-hexadeca-9,12,15-trienoic acid | (4Z,7Z,10Z)-hexadeca-4,7,10-trienoic acid |

| Synonyms | Roughanic acid | |||

| PubChem CID | 2826712 | 5282811 | 5282814 | 5282809 |

Table 2: Occurrence of 7,10,13-Hexadecatrienoic Acid in Selected Plant Species

| Plant Species | Family | Percentage of Total Fatty Acids in Leaves | Reference |

| Brassica napus (Rape) | Brassicaceae | Present (Initial discovery) | [1] |

| Arabidopsis thaliana | Brassicaceae | Significant levels | [5][6] |

| Spinacia oleracea (Spinach) | Amaranthaceae | Present | [7] |

| Ranunculus acris (Meadow buttercup) | Ranunculaceae | High content | [1] |

| Smyrnium olusatrum (Alexanders) | Apiaceae | Present | [8] |

| Nicotiana species | Solanaceae | 3.8-4.3% | [9] |

| Equisetum species | Equisetaceae | Predominant fatty acid | [10] |

| Lepidium sativum | Brassicaceae | 9.93% (in seed oil) | [11] |

Biosynthesis of 7,10,13-Hexadecatrienoic Acid in Plants

In plants, the synthesis of 7,10,13-hexadecatrienoic acid is primarily associated with the "prokaryotic pathway" of glycerolipid synthesis, which occurs in the chloroplasts.[1][12] This pathway is distinct from the "eukaryotic pathway" that takes place in the endoplasmic reticulum.

The key steps in the prokaryotic pathway leading to 16:3 are:

-

De novo fatty acid synthesis: Palmitic acid (16:0) is synthesized in the chloroplast stroma.

-

Desaturation: A series of desaturase enzymes introduce double bonds into the fatty acyl chains. While the precise sequence and enzymes can vary between species, it generally involves the action of Δ7, Δ10, and Δ13 desaturases acting on a 16-carbon fatty acid attached to a glycerolipid.

Caption: Biosynthesis of 7,10,13-Hexadecatrienoic Acid in the Chloroplast.

Metabolism and Signaling Pathways

This compound is a precursor to a class of signaling molecules known as oxylipins. A key metabolic pathway is the lipoxygenase (LOX) pathway, which leads to the formation of dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 analog of the well-known phytohormone precursor, 12-oxo-phytodienoic acid (OPDA).[5][6][13]

The formation of dn-OPDA from 7,10,13-hexadecatrienoic acid involves the following enzymatic steps:

-

Lipoxygenase (LOX): A lipoxygenase introduces a hydroperoxy group.

-

Allene (B1206475) Oxide Synthase (AOS): The hydroperoxide is converted to an unstable allene oxide.

-

Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form dn-OPDA.

dn-OPDA is a signaling molecule in its own right and is involved in plant defense responses to wounding and pathogens.[5][6][13] Its levels have been shown to increase dramatically upon wounding in plants like Arabidopsis and potato.[5][6][13]

Caption: Biosynthesis of dn-OPDA from 7,10,13-Hexadecatrienoic Acid.

Experimental Protocols

The accurate analysis of this compound and its metabolites requires robust experimental protocols for extraction, separation, and identification. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.

Lipid Extraction from Plant Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids from plant tissue.

Materials:

-

Plant tissue (e.g., leaves)

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize 1 g of fresh plant tissue with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[2][14][15][16][17]

-

Filter the homogenate through Whatman No. 1 filter paper into a separatory funnel.

-

Wash the residue with the chloroform:methanol mixture and combine the filtrates.

-

Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the combined filtrate to induce phase separation.[14][15][16][17]

-

Allow the phases to separate. The lower chloroform phase contains the lipids.

-

Collect the lower phase and evaporate the solvent under vacuum using a rotary evaporator or under a stream of nitrogen.[14][15][16]

-

The dried lipid extract can be stored at -20°C under an inert atmosphere.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, the fatty acids in the lipid extract need to be converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Anhydrous methanol

-

Acetyl chloride or 14% Boron trifluoride in methanol

-

Saturated NaCl solution

Procedure (using acetyl chloride):

-

To the dried lipid extract, add 2 mL of a freshly prepared 20:1 (v/v) mixture of methanol:acetyl chloride.

-

Add 1 mL of hexane to the tube.

-

Seal the tube and heat at 100°C for 15 minutes.

-

Cool the tube to room temperature and add 1 mL of distilled water to stop the reaction and induce phase separation.

-

Vortex and centrifuge briefly to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis of FAMEs

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAMEs analysis (e.g., DB-23)

Typical GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 min.[18]

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: m/z 50-550

Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.

Caption: General experimental workflow for the analysis of this compound.

Future Directions

Research into this compound and its derivatives continues to be an active area. The signaling roles of dn-OPDA and other hexadecanoids are still being fully elucidated. Furthermore, the potential of these fatty acids and their metabolites in drug development, particularly in the context of inflammation and immune response, warrants further investigation. Advances in lipidomics and mass spectrometry will undoubtedly continue to uncover the complexities of this compound's role in biology.

Conclusion

From its initial discovery in rape leaves over 75 years ago, our understanding of this compound has grown significantly. It is now recognized as a key component of lipids in many plant and marine species and a precursor to important signaling molecules. The continued application of advanced analytical techniques will further illuminate the multifaceted roles of this fascinating fatty acid in the natural world.

References

- 1. syntheselabor.de [syntheselabor.de]

- 2. aocs.org [aocs.org]

- 3. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,9,12-Hexadecatrienoic acid | C16H26O2 | CID 5282811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of inhibition of leukocyte 12-lipoxygenase by the isoform-specific inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 15. repository.seafdec.org [repository.seafdec.org]

- 16. youtube.com [youtube.com]

- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 18. lipidmaps.org [lipidmaps.org]

Hexadecatrienoic Acid: A Novel Biomarker in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (HTA), a polyunsaturated fatty acid with 16 carbon atoms and three double bonds, is emerging as a significant biomarker in metabolic studies. Its presence and varying concentrations in biological systems are linked to dietary intake, endogenous metabolic processes, and the pathophysiology of various diseases. This technical guide provides a comprehensive overview of HTA, its isomers, analytical methodologies for its quantification, and its role in metabolic signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is a long-chain fatty acid that can be found in sources such as spinach, making it a potential biomarker for the consumption of this food product.[1][2][3] HTA exists in several isomeric forms, with the position of the double bonds determining its specific biological role.[4] Notable isomers include (7Z,10Z,13Z)-hexadecatrienoic acid, an omega-3 fatty acid, and (6Z,9Z,12Z)-hexadecatrienoic acid.[5][6] The accurate identification and quantification of these isomers are crucial for understanding their distinct metabolic fates and signaling functions.[4]

Analytical Methodologies for this compound Quantification

The precise measurement of HTA in biological matrices is fundamental to its utility as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the quantification of fatty acids.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for fatty acid analysis.[1] The typical workflow involves a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).[7]

Experimental Protocol: GC-MS Analysis of HTA in Human Serum

This protocol is adapted from validated methods for fatty acid analysis in serum.[8]

1. Lipid Extraction (Folch Method):

-

To 100 µL of serum, add 10 µL of an internal standard solution (e.g., triheptadecanoin, 1 mg/mL in hexane).

-

Add 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v) and vortex for 2 minutes.

-

Centrifuge at 2400 x g for 5 minutes to separate the layers.

-

Carefully collect the lower chloroform (B151607) layer containing the lipids, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

2. Saponification and Methylation (Derivatization to FAMEs):

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5 minutes to release fatty acids from their esterified forms.

-

After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat again at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the sample and add 1 mL of hexane (B92381) and 1 mL of water to extract the FAMEs.

-

Vortex and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Analysis:

-

Injection: 1 µL splitless injection at 220°C.

-

Column: A suitable capillary column for FAME analysis (e.g., Omegawax 250).

-

Temperature Program:

-

Initial temperature: 70°C.

-

Ramp 1: Increase to 170°C at 11°C/min.

-

Ramp 2: Increase to 175°C at 0.8°C/min.

-

Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.

-

-

Mass Spectrometry: Operate in single ion monitoring (SIM) mode for targeted quantification of specific FAMEs.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity without the need for derivatization, allowing for the direct analysis of free fatty acids.[7]

Experimental Protocol: LC-MS/MS Analysis of HTA in Human Plasma

This protocol is a general guide for the quantitative analysis of free fatty acids.[9][10]

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated HTA).

-

Perform protein precipitation by adding 400 µL of ice-cold isopropanol.

-

Vortex and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis. For total fatty acid analysis, an alkaline hydrolysis step (saponification) can be included before protein precipitation.[9]

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C8 or C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 40:60, v/v) with 0.1% formic acid.

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute fatty acids based on their hydrophobicity.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of HTA and the internal standard.

-

Quantitative Data of this compound in Metabolic Studies

The concentration of HTA can vary depending on the biological matrix, physiological state, and presence of metabolic disease. The following tables summarize representative quantitative data from studies on healthy individuals and those with metabolic disorders.

Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults

| Fatty Acid | Mean Concentration (μmol/L) | Range (μmol/L) |

| Palmitic acid (16:0) | - | 300 - 4100 |

| Oleic acid (18:1n-9) | - | 30 - 3200 |

| Linoleic acid (18:2n-6) | - | 200 - 5000 |

| α-Linolenic acid (18:3n-3) | - | 12.0 - 186.9 |

| Docosahexaenoic acid (22:6n-3) | - | 7.2 - 237.5 |

| Data adapted from a study on young healthy Canadian adults. Specific data for HTA was not provided in this general screen. The table provides context for typical fatty acid concentrations.[11] |

Table 2: Fatty Acid Composition in Erythrocyte Membranes of Lean vs. Morbidly Obese Individuals

| Fatty Acid | Lean Controls (% of total fatty acids) | Morbidly Obese (% of total fatty acids) | p-value |

| Palmitic acid (16:0) | 22.5 ± 1.3 | 23.4 ± 1.5 | ≤ 0.01 |

| Palmitoleic acid (16:1n-7) | 0.4 ± 0.1 | 0.6 ± 0.2 | ≤ 0.0001 |

| Stearic acid (18:0) | 16.9 ± 0.9 | 17.5 ± 1.1 | ≤ 0.01 |

| Oleic acid (18:1n-9) | 12.8 ± 0.9 | 12.1 ± 1.0 | ≤ 0.001 |

| Linoleic acid (18:2n-6) | 11.2 ± 1.4 | 10.1 ± 1.5 | ≤ 0.001 |

| Docosahexaenoic acid (22:6n-3) | 5.2 ± 1.2 | 4.3 ± 1.1 | ≤ 0.001 |

| Data adapted from a study comparing fatty acid profiles in morbidly obese patients and lean controls. While this study focused on hexadecenoic acid isomers, specific data for this compound was not detailed, but it highlights significant changes in C16 fatty acid metabolism in obesity.[12][13] |

Signaling Pathways and Biological Roles of this compound

HTA and its derivatives are involved in various signaling pathways, particularly in plants and potentially in mammals through the metabolism of omega-3 fatty acids.

HTA in Plant Defense Signaling

In plants, (7Z,10Z,13Z)-hexadecatrienoic acid is a key precursor in the biosynthesis of jasmonic acid, a phytohormone crucial for plant defense against herbivores and pathogens.[14][15] This pathway, known as the oxylipin pathway, involves the oxygenation of HTA by lipoxygenases.[16]

Biosynthesis of Jasmonic Acid from HTA in Plants.

Potential Role of HTA in Mammalian Inflammatory Pathways

As an omega-3 fatty acid, the HTA isomer 7,10,13-hexadecatrienoic acid can be metabolized into longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), although the conversion efficiency in humans is limited.[17] EPA and DHA are precursors to a range of anti-inflammatory lipid mediators, including resolvins and protectins. It is hypothesized that dietary HTA could contribute to the pool of omega-3 fatty acids available for the synthesis of these specialized pro-resolving mediators. Omega-3 fatty acids are known to bind to G-protein coupled receptors like GPR120 and nuclear receptors like PPARγ, which in turn can inhibit pro-inflammatory signaling pathways such as NFκB.[18]

Potential Anti-inflammatory Roles of HTA-derived Omega-3s.

Experimental Workflow for HTA Biomarker Discovery

The process of identifying and validating HTA as a biomarker in a metabolic study involves several key stages, from sample collection to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0302991) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. syntheselabor.de [syntheselabor.de]

- 6. 6,9,12-Hexadecatrienoic acid | C16H26O2 | CID 5282811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 10. iris.unitn.it [iris.unitn.it]

- 11. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7(Z),10(Z),13(Z)-Hexadecatrienoic acid | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 15. 7(Z),10(Z),13(Z)-Hexadecatrienoic acid | Bioproducts Magazine [bioprodmag.com]

- 16. researchgate.net [researchgate.net]

- 17. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

The Physiological Impact of Dietary Hexadecatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (HTA) is a polyunsaturated fatty acid (PUFA) with 16 carbon atoms and three double bonds. As a member of the omega-3 fatty acid family, HTA is found in various plant and marine sources. While not as extensively studied as its longer-chain counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging interest surrounds the unique physiological effects of dietary HTA. This technical guide provides a comprehensive overview of the current understanding of HTA's physiological effects, with a focus on its impact on lipid metabolism and inflammatory processes. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel fatty acids.

Natural Occurrence and Dietary Sources

This compound exists in several isomeric forms, with the position of the double bonds influencing its biological activity. The most common isomer found in plants is all-cis-7,10,13-hexadecatrienoic acid (16:3n-3), also known as roughanic acid.[1] It is a characteristic fatty acid in the galactolipids of "16:3 plants" such as Arabidopsis thaliana.[1] Another notable isomer is 6,9,12-hexadecatrienoic acid. Dietary sources of HTA include certain plant oils, such as Lepidium sativum (garden cress) seed oil, which contains 7,10,13-hexadecatrienoic acid.[2] Marine microalgae are also a significant source of various HTA isomers.

Metabolism of this compound

Dietary HTA, being an omega-3 fatty acid, is a precursor for the biosynthesis of longer-chain, more unsaturated fatty acids like EPA and DHA. While the conversion efficiency in humans is considered limited, studies in rats have shown that administered 16:3n-3 can be chain-elongated to 18:3 (α-linolenic acid) and subsequently to higher omega-3 fatty acids.[1] The metabolism of HTA involves a series of desaturation and elongation reactions, primarily occurring in the liver. These metabolic pathways are crucial as they determine the extent to which dietary HTA can contribute to the body's pool of anti-inflammatory long-chain omega-3 PUFAs.

Physiological Effects of Dietary this compound

While specific data on the physiological effects of dietary 7,10,13-hexadecatrienoic acid is limited, studies on related isomers and plant oils rich in HTA provide valuable insights.

Effects on Lipid Metabolism

Research on a related isomer, 6,9,12,15-hexadecatetraenoic acid (16:4n-1), has demonstrated a significant impact on lipid profiles in mice. Dietary intake of this fatty acid was shown to lower plasma triacylglycerol content without affecting total cholesterol levels.[3] This suggests a potential role for HTA isomers in managing hypertriglyceridemia. The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism.[4]

Table 1: Quantitative Data on the Effects of a Hexadecatetraenoic Acid Isomer on Plasma Lipids in Mice

| Parameter | Control Diet | 10% 16:4n-1 Diet | % Change |

| Plasma Triacylglycerol (mg/dL) | 85.3 ± 5.7 | 56.8 ± 4.2* | -33.4% |

| Plasma Total Cholesterol (mg/dL) | 120.5 ± 8.1 | 115.2 ± 7.5 | -4.4% |

*p < 0.05 compared to control. Data adapted from a study on 6,9,12,15-hexadecatetraenoic acid ethyl ester in mice.[3]

Anti-inflammatory Effects

Omega-3 fatty acids are well-known for their anti-inflammatory properties. This effect is largely attributed to their ability to compete with arachidonic acid (an omega-6 fatty acid) for incorporation into cell membranes and subsequent metabolism into eicosanoids. Eicosanoids derived from omega-3 fatty acids are generally less pro-inflammatory than those derived from arachidonic acid.[5] Furthermore, omega-3 fatty acids can actively promote the resolution of inflammation through the production of specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins.[6]

Studies on plant oils containing 7,10,13-hexadecatrienoic acid, such as Lepidium sativum seed oil, have demonstrated anti-inflammatory activity.[2] The proposed mechanism for the anti-inflammatory effects of omega-3 fatty acids, likely including HTA, involves the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[7][8]

Signaling Pathways

The physiological effects of dietary HTA are believed to be mediated through its interaction with key signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways.

PPAR Activation

As ligands for PPARs, particularly PPARα, omega-3 fatty acids can upregulate the expression of genes involved in fatty acid oxidation.[4] This increased breakdown of fatty acids contributes to the lowering of plasma triglyceride levels.

NF-κB Inhibition

Omega-3 fatty acids have been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[7][8] By preventing the activation of NF-κB, omega-3 fatty acids can reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Protocols

General Rodent Dietary Intervention Study

A generalized protocol for investigating the physiological effects of dietary HTA in a rodent model is outlined below. This protocol is based on common practices in nutritional research.[9][10]

1. Animals and Housing:

-

Species: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Individually housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

-

Acclimation: Acclimatize mice for one week on a standard chow diet before the start of the experiment.

2. Diet Formulation:

-

Control Diet: AIN-93M purified diet with 5% (w/w) soybean oil as the fat source.

-

HTA Diet: AIN-93M purified diet with 5% (w/w) fat, where a specified percentage of the soybean oil is replaced with an oil rich in 7,10,13-hexadecatrienoic acid or purified HTA. The diets should be isocaloric.

-

Diet Preparation: Prepare diets weekly and store at 4°C to minimize lipid oxidation.

3. Experimental Design:

-

Randomly assign mice to two groups (n=8-10 per group): Control and HTA.

-

Provide diets and water ad libitum for a period of 8-12 weeks.

-

Monitor food intake and body weight weekly.

4. Sample Collection and Analysis:

-

At the end of the study, fast mice overnight and collect blood via cardiac puncture under anesthesia.

-

Euthanize mice and collect liver and adipose tissue.

-

Plasma Lipid Analysis: Measure plasma total cholesterol, HDL cholesterol, and triglycerides using commercial enzymatic kits.

-

Tissue Fatty Acid Analysis: Extract total lipids from liver and adipose tissue using a modified Folch method and analyze fatty acid composition by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

-

Inflammatory Marker Analysis: Measure plasma levels of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis: Isolate total RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the expression of genes involved in lipid metabolism (e.g., Ppara, Srebf1) and inflammation (e.g., Tnf, Il6).

Conclusion and Future Directions

Dietary this compound, as an omega-3 fatty acid, holds promise for influencing lipid metabolism and inflammatory processes. While direct evidence for the physiological effects of specific HTA isomers is still emerging, the existing data on related compounds and HTA-containing oils suggest potential benefits, particularly in lowering triglycerides and mitigating inflammation. The proposed mechanisms of action, involving the activation of PPARs and inhibition of NF-κB, are consistent with the known roles of other omega-3 fatty acids.

Further research is warranted to elucidate the specific effects of different HTA isomers, their metabolic fate in humans, and their potential therapeutic applications. Well-controlled dietary intervention studies using purified HTA isomers are necessary to provide definitive quantitative data and to validate the proposed signaling pathways. Such research will be instrumental for drug development professionals and scientists in harnessing the potential of this less-explored but promising class of fatty acids for human health.

References

- 1. syntheselabor.de [syntheselabor.de]

- 2. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Proinflammatory and Immunoregulatory Roles of Eicosanoids in T Cells [frontiersin.org]

- 6. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological study on the influence of some plant oils in rats exposed to a sublethal concentration of diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of dietary oils from various sources on carbohydrate and fat metabolism in mice | Food & Nutrition Research [foodandnutritionresearch.net]

Hexadecatrienoic Acid in Spinach Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinach (Spinacia oleracea) is a rich source of various lipids, with a notable presence of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), a 16-carbon polyunsaturated fatty acid. This fatty acid is particularly abundant in the galactolipids of thylakoid membranes within the chloroplasts. Beyond its structural role, hexadecatrienoic acid serves as a crucial precursor in the biosynthesis of a class of signaling molecules known as oxylipins, which are involved in plant defense and development. This technical guide provides an in-depth overview of the quantitative lipid composition of spinach, detailed experimental protocols for its analysis, and a visualization of the relevant biosynthetic pathways.

Quantitative Lipid Composition of Spinach

The fatty acid profile of spinach leaves, and particularly their chloroplasts, is characterized by a high degree of unsaturation. This compound is a significant component, primarily found in monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid of the thylakoid membranes.[1] The following tables summarize the quantitative data on the fatty acid and lipid class composition of spinach.

Table 1: Fatty Acid Composition of Spinach Leaves and Thylakoids (% of Total Fatty Acids)

| Fatty Acid | Spinach Leaves (%) | Spinach Thylakoids (%) |

| Palmitic acid (16:0) | 17.27 - 24.58[2] | ~10 |

| Palmitoleic acid (16:1) | 0.85 - 11.00[2] | Not Reported |